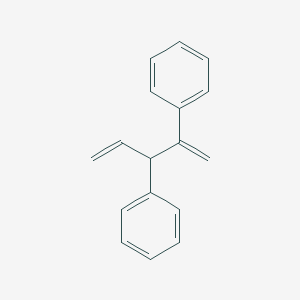![molecular formula C13H28O2Si B12560553 5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol CAS No. 144157-69-7](/img/structure/B12560553.png)
5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol is an organic compound that features a silyl ether functional group. This compound is of interest in organic synthesis due to its unique structure, which includes a silyl-protected alcohol and an alkene moiety. The presence of the silyl group can influence the reactivity and stability of the compound, making it useful in various chemical transformations.
Métodos De Preparación
The synthesis of 5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol typically involves the protection of an alcohol group using a silylating agent. One common method is the reaction of pent-2-en-1-ol with a silyl chloride, such as tert-butyldimethylsilyl chloride, in the presence of a base like imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alkene moiety can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The alkene can be reduced to an alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The silyl ether can be cleaved under acidic or basic conditions to yield the free alcohol. Common reagents for deprotection include tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl).
Aplicaciones Científicas De Investigación
This compound finds applications in various fields of scientific research:
Chemistry: It is used as a protecting group for alcohols in multi-step organic syntheses, allowing for selective reactions at other functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, where the silyl group provides stability and protection during the synthesis.
Medicine: It may be involved in the development of pharmaceuticals, where protecting groups are essential for the synthesis of complex drug molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, where precise control over functional group reactivity is required.
Mecanismo De Acción
The mechanism of action of 5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol primarily involves the reactivity of the silyl ether and alkene functional groups. The silyl ether provides protection to the alcohol group, preventing unwanted reactions during synthetic procedures. The alkene moiety can participate in various addition reactions, allowing for further functionalization of the molecule. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to 5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol include other silyl-protected alcohols and alkenes, such as:
tert-Butyldimethylsilyl ether (TBDMS ether): A common protecting group for alcohols, providing similar stability and reactivity.
Trimethylsilyl ether (TMS ether): Another silyl ether used for protecting alcohols, but with different steric and electronic properties.
Allyl alcohol derivatives: Compounds with similar alkene functionality, used in various synthetic applications.
The uniqueness of this compound lies in its combination of a silyl-protected alcohol and an alkene, offering versatility in synthetic chemistry.
Propiedades
Número CAS |
144157-69-7 |
|---|---|
Fórmula molecular |
C13H28O2Si |
Peso molecular |
244.44 g/mol |
Nombre IUPAC |
5-[2,3-dimethylbutan-2-yl(dimethyl)silyl]oxypent-2-en-1-ol |
InChI |
InChI=1S/C13H28O2Si/c1-12(2)13(3,4)16(5,6)15-11-9-7-8-10-14/h7-8,12,14H,9-11H2,1-6H3 |
Clave InChI |
NOXUJHPZFASNIP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(C)[Si](C)(C)OCCC=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)

![tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane](/img/structure/B12560476.png)

![(2R)-2-[(Triphenylsilyl)oxy]propanal](/img/structure/B12560481.png)
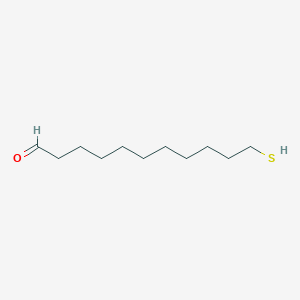

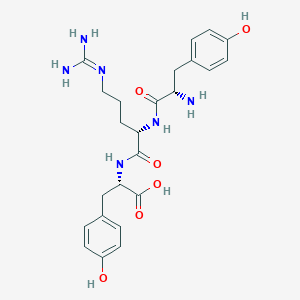
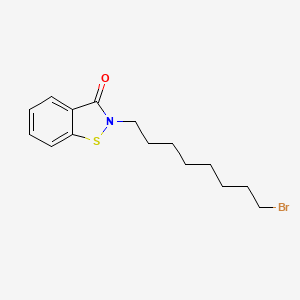
![N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide](/img/structure/B12560498.png)
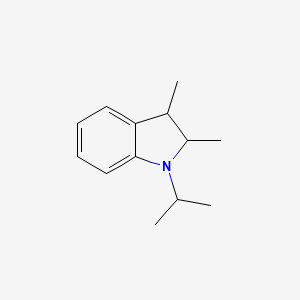
![{[(Ethylsulfanyl)methoxy]methyl}benzene](/img/structure/B12560511.png)
![4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile](/img/structure/B12560532.png)
